3,4-Methylenedioxyphenyl isothiocyanate
Overview
Description
3,4-Methylenedioxyphenyl isothiocyanate is an organic compound with the molecular formula C8H5NO2S and a molecular weight of 179.196 g/mol . It is characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Isothiocyanates, the class of compounds to which it belongs, are known to interact with a variety of intracellular targets .
Mode of Action
Isothiocyanates, in general, are known to interact with their targets and induce changes that can lead to various cellular responses .
Biochemical Pathways
Isothiocyanates, including 3,4-Methylenedioxyphenyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates (GSLs). They can affect many biochemical pathways, including those involving cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Result of Action
Isothiocyanates are known to have various effects at the molecular and cellular levels, including modulation of enzyme activity and influence on cell cycle progression .
Preparation Methods
3,4-Methylenedioxyphenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-methylenedioxyaniline with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds as follows:
3,4-Methylenedioxyaniline+Thiophosgene→3,4-Methylenedioxyphenyl isothiocyanate+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
3,4-Methylenedioxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form heterocyclic compounds.
The major products formed from these reactions depend on the reagents and conditions used. For example, reaction with primary amines typically yields thiourea derivatives, while oxidation with strong oxidizing agents can produce sulfonyl compounds.
Scientific Research Applications
3,4-Methylenedioxyphenyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and heterocyclic compounds.
Biology: The compound is used in proteomics research for labeling and identifying proteins. It reacts with amino groups in proteins, allowing for their detection and analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent due to its ability to modify proteins and enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of various organic compounds and materials, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3,4-Methylenedioxyphenyl isothiocyanate can be compared with other isothiocyanate compounds, such as:
Phenyl isothiocyanate: Lacks the methylenedioxy group, making it less reactive in certain reactions.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylenedioxy group, affecting its reactivity and applications.
Allyl isothiocyanate: Contains an allyl group, making it more volatile and used primarily in flavoring and fragrance industries.
The presence of the methylenedioxy group in this compound enhances its reactivity and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-isothiocyanato-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSPZKAEJHDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150432 | |
Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113504-93-1 | |
Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-isothiocyanato-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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